![molecular formula C13H24N2OS B2941752 (1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705184-03-7](/img/structure/B2941752.png)
(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic compound. It contains a bicyclic structure (azabicyclo[3.2.1]octane), a tert-butyl group, a methylthio group, and a carboxamide group. The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the bicyclic structure, followed by the introduction of the tert-butyl, methylthio, and carboxamide groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and various functional groups. The tert-butyl group is known for its steric bulk, which can influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern, which could influence the types of reactions this compound undergoes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the tert-butyl group could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research has focused on the synthesis and molecular structure of chiral cyclic amino acid esters, highlighting methods for constructing complex bicyclic and polycyclic structures. For instance, the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates the creation of bicyclic structures with potential for further functionalization (Moriguchi et al., 2014). This research is pivotal for understanding how complex bicyclic frameworks can be synthesized, which could be relevant for derivatives of the queried compound.
Conformational Studies
Conformationally constrained dipeptide surrogates have been synthesized, incorporating bicyclic structures to study conformation-activity relationships in biologically active peptides (Cluzeau & Lubell, 2004). Such studies are crucial for the development of novel therapeutics, offering insights into how the bicyclic frameworks of compounds like "(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide" might influence biological activity.
Asymmetric Synthesis
The asymmetric synthesis of tropane alkaloids, leveraging the bicyclic scaffolds similar to the queried compound, showcases the potential of these frameworks in generating bioactive molecules (Brock et al., 2012). Such methodologies could be applied to synthesize enantiomerically pure forms of related compounds, enhancing their pharmaceutical relevance.
Novel Molecular Scaffolds
The creation of new molecular scaffolds derived from combinations of tartaric acid and α-amino acids, producing structures with bicyclic frameworks, underlines the versatility of such compounds in drug design and material science (Cini et al., 2002). This research could inform the development of analogues of the queried compound for various applications.
Proline Analogues
The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid as a new proline analogue presents a direct connection to amino acid research, highlighting the potential of bicyclic compounds in mimicking or altering amino acid properties for therapeutic applications (Casabona, Jiménez, & Cativiela, 2007).
Propriétés
IUPAC Name |
N-tert-butyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAMBMXKXWZECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C2CCC1CC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

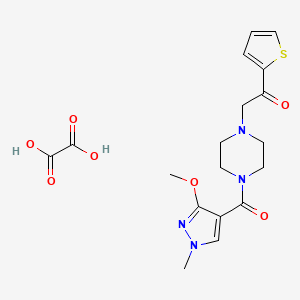
![4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2941670.png)
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2941673.png)
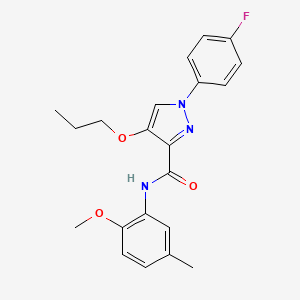
![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)
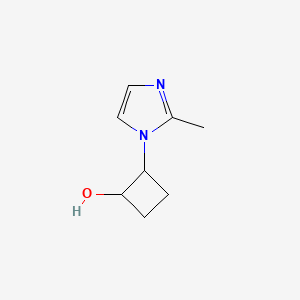
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)
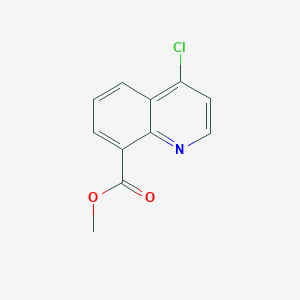
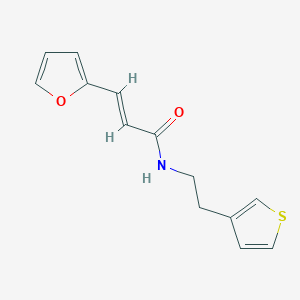
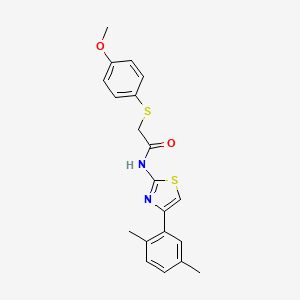


![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2941691.png)